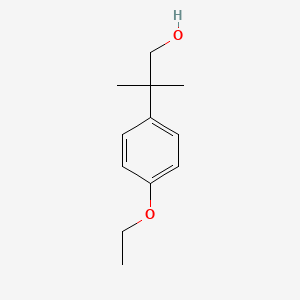

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEZBKUHAGFQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232401 | |

| Record name | Benzeneethanol, 4-ethoxy-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83493-63-4 | |

| Record name | 4-Ethoxy-β,β-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83493-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-ethoxy-beta,beta-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083493634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 4-ethoxy-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Ethoxyphenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, with a focus on its molecular characteristics and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 83493-63-4[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reduction of an ester precursor, specifically 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester.[1] An alternative, multi-step synthesis beginning with the acylation of phenol has also been described.[3]

Detailed Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

This protocol is adapted from a patented synthesis method and outlines the reduction of an ethyl ester using a mixed-hydride system.[4]

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

-

Ethanol

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

Hydrochloric acid (HCl), 3 mol/L

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a reaction flask, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester in ethanol.

-

To this solution, add potassium borohydride and lithium chloride.

-

Heat the reaction mixture to a temperature between 30-85°C.[1]

-

The progress of the reaction can be monitored using gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and cautiously add 3 mol/L hydrochloric acid with stirring until the pH is adjusted to 7-8.

-

Add water to the reaction mixture.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of its ethyl ester precursor.

References

- 1. Buy this compound | 83493-63-4 [smolecule.com]

- 2. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. 2-(4-Ethoxyphenyl)-2-methylpropanol CAS#: 83493-63-4 [amp.chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the synthesis and characterization of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. This valuable intermediate in organic synthesis, notably in the production of insecticides, is detailed here with a focus on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the predicted and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.80–7.20 | Multiplet | 4H | Aromatic H |

| ~4.10 | Singlet | 2H | CH₂OH |

| ~3.50 | Quartet | 2H | OCH₂CH₃ |

| ~1.40 | Singlet | 6H | C(CH₃)₂ |

| ~1.20 | Triplet | 3H | OCH₂CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 114.2–158.4 | Aromatic C |

| ~69.8 | C H₂OH |

| ~63.5 | OC H₂CH₃ |

| 70-80 | C (CH₃)₂ |

| ~28.9 | C(C H₃)₂ |

| ~14.1 | OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands confirming its key structural features. A prominent, broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[1] The presence of the ethoxy group is confirmed by a strong C-O-C asymmetric stretching vibration, typically observed around 1245 cm⁻¹.[1] Aromatic C=C bending vibrations are also visible in the fingerprint region, at approximately 1600 cm⁻¹.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 | O-H stretch (broad) | Alcohol |

| ~2950 | C-H stretch (sharp) | Alkyl |

| ~1600 | C=C bend | Aromatic |

| ~1245 | C-O-C stretch | Ether |

| ~1050 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 194.27 g/mol ), the mass spectrum is expected to show a molecular ion peak (M+) and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₂CH₃]⁺ |

| 135 | [HOC₆H₄C(CH₃)₂]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

A common and efficient method for the synthesis of this compound involves the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate.

Materials:

-

Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

-

Ethanol

-

Potassium borohydride

-

Lithium chloride

-

Hydrochloric acid (3 mol/L)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate in ethanol.

-

Add potassium borohydride and lithium chloride to the solution.

-

Heat the reaction mixture to 30-35 °C and then gradually to 60 °C.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the mixture and cautiously add 3 mol/L hydrochloric acid with stirring.

-

Add water and recover the ethanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz). Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectrum is usually recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature (melting point 48°C), it can be analyzed as a thin film after melting or as a KBr pellet. For a thin film, a small amount of the compound is melted between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol and an aromatic ether that has garnered attention for its role as a key intermediate in the synthesis of the non-ester pyrethroid insecticide, etofenprox. Beyond its synthetic utility, this compound has been identified as a metabolite of etofenprox and exhibits intrinsic biological activities, notably moderate antibacterial and significant antioxidant properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its structural analogs, detailed experimental protocols for assessing these activities, and a summary of available quantitative data to support further research and development.

Introduction

This compound, with the chemical formula C₁₂H₁₈O₂, belongs to the class of aromatic ethers and propan-1-ols. Its structure, featuring a p-ethoxyphenyl group attached to a tertiary alcohol moiety, is a key determinant of its chemical reactivity and biological properties. While its primary industrial application is in the synthesis of etofenprox, emerging research has highlighted its potential as a bioactive molecule. This guide aims to consolidate the existing knowledge on its biological profile to facilitate further investigation by researchers in medicinal chemistry and drug development.

Biological Activity

The biological activities of this compound are primarily characterized by its antibacterial and antioxidant effects. Although specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy.

Antibacterial Activity

This compound has been reported to possess moderate antibacterial properties.[1] The presence of the ethoxyphenyl group is likely a significant contributor to this activity. The mechanism of action is not yet fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

To provide a quantitative context, Table 1 summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally related phenolic and aromatic ether compounds against common bacterial strains.

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Eugenol | Escherichia coli | 1.11 mM | - | [2] |

| Eugenol | Staphylococcus aureus | 0.75 mM | - | [2] |

| Capsaicin | Escherichia coli | 1.21 mM | - | [2] |

| Capsaicin | Staphylococcus aureus | 0.68 mM | - | [2] |

| Vanillin | Staphylococcus aureus | 1.38 mM | - | [2] |

| Salicylic Acid | Escherichia coli | >10,000 | >10,000 | [3] |

| Salicylic Acid | Staphylococcus aureus | >10,000 | >10,000 | [3] |

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide a comparative reference.

Antioxidant Activity

Significant antioxidant activity has been attributed to this compound, likely due to the electron-donating nature of the ethoxy group on the phenyl ring, which can facilitate the scavenging of free radicals.[1]

Quantitative assessment of antioxidant activity is typically performed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

Table 2 presents the IC50 values for antioxidant activity of various phenolic and ethoxyphenyl derivatives, offering a comparative perspective on the potential potency of this compound.

Table 2: Antioxidant Activity (IC50 Values) of Structurally Related Compounds

| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Ethyl acetate fraction of Macaranga hypoleuca | 14.31 | 2.10 | [4] |

| Methanol extract of Macaranga hypoleuca | 19.32 | 3.72 | [4] |

| Butanol fraction of Macaranga hypoleuca | 16.78 | 3.21 | [4] |

| n-Hexane fraction of Macaranga hypoleuca | 296.66 | 31.04 | [4] |

| Trolox (Standard) | 3.765 | 2.926 | [5] |

| Ascorbic Acid (Standard) | 4.97 | - | [4] |

Note: Data for this compound is not available. The table presents data for related compounds and extracts to provide a comparative reference.

Metabolic Fate

This compound is a known metabolite of the insecticide etofenprox. The metabolic transformation of etofenprox in biological systems can involve the cleavage of the ether linkage, leading to the formation of this alcohol derivative. Understanding its metabolic pathway is crucial for assessing the toxicological profile of the parent compound, etofenprox.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the evaluation of antibacterial and antioxidant activities.

Determination of Antibacterial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to microplate wells containing the serially diluted compound. A positive control (broth with inoculum) and a negative control (broth only) are included. The microplate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Assay: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, determined by the absence of bacterial colonies on the agar plate.

Determination of Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Reaction Mixture: The test compound is prepared in a series of concentrations. An aliquot of each concentration is mixed with the DPPH solution in a microplate well or a cuvette.

-

Incubation and Measurement: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: The test compound is prepared in various concentrations. An aliquot of each concentration is mixed with the diluted ABTS•+ solution.

-

Incubation and Measurement: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for MIC and MBC assays.

Caption: Workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

This compound presents an interesting profile as a bioactive molecule with potential antibacterial and antioxidant activities. While its primary role has been as a synthetic intermediate, the preliminary evidence of its biological effects warrants further, more detailed investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific MIC, MBC, and IC50 values of this compound against a broader panel of bacterial strains and through various antioxidant assays.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its antibacterial and antioxidant effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to identify key structural features responsible for its biological activity and to optimize its potency.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the biological activity of this compound could lead to the development of new therapeutic agents or provide valuable insights into the toxicology of its parent compound, etofenprox. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and future potential of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol and its derivatives in therapeutic applications. While the parent compound is primarily recognized as a key intermediate in the synthesis of the insecticide etofenprox, emerging research suggests that its structural scaffold holds promise for the development of novel therapeutic agents. This document details the known biological activities, including antioxidant and antibacterial properties, and explores potential applications in oncology and anti-inflammatory therapies based on the analysis of structurally related compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of potential signaling pathways and experimental workflows to guide future research and development in this area.

Introduction

This compound is an aromatic ether and a member of the propan-1-ol class of organic compounds.[1] Its chemical structure, featuring a substituted phenyl ring and a tertiary alcohol, makes it a versatile scaffold for chemical modification. While its primary industrial use is in the synthesis of the pyrethroid insecticide etofenprox, preliminary studies have indicated that the core molecule possesses intrinsic biological activities.[2][3][4] Notably, research points towards moderate antibacterial and significant antioxidant properties.[1] The exploration of its derivatives is an active area of interest to elucidate structure-activity relationships (SAR) and identify novel therapeutic applications.[4] This guide aims to consolidate the existing knowledge and provide a framework for the systematic investigation of this compound derivatives as potential drug candidates.

Potential Therapeutic Areas and Underlying Mechanisms

Based on preliminary evidence and the biological activities of structurally similar compounds, derivatives of this compound may have therapeutic potential in the following areas:

Antioxidant Activity

The phenolic ether moiety in the this compound structure suggests a potential for antioxidant activity through the scavenging of free radicals. Oxidative stress is implicated in a wide range of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Derivatives of this compound could potentially act as potent antioxidants.

Potential Mechanism of Action: The antioxidant effect is likely mediated by the donation of a hydrogen atom from the phenolic ring or adjacent benzylic positions to neutralize reactive oxygen species (ROS). Modifications to the aromatic ring with electron-donating groups could enhance this activity.

Caption: Postulated antioxidant mechanism of action.

Antibacterial Activity

Initial research indicates that this compound has moderate antibacterial properties.[1] The lipophilic nature of the molecule may facilitate its interaction with and disruption of bacterial cell membranes. Derivatives with enhanced lipophilicity or the introduction of specific pharmacophores could lead to broad-spectrum or targeted antibacterial agents.

Potential Mechanism of Action: The mechanism may involve the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. Alternatively, the compounds could interfere with essential bacterial enzymes or metabolic pathways.

Caption: Experimental workflow for antibacterial screening.

Anticancer Activity

A patent describing the synthesis of 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivatives has reported their evaluation for in vitro anticancer activity.[5] Although the core structure is slightly different, this suggests that the broader class of (4-alkoxyphenyl)-alkanol derivatives may possess cytotoxic or cytostatic effects against cancer cells.

Potential Signaling Pathway Involvement: The anticancer activity of novel compounds is often associated with the induction of apoptosis. Key signaling pathways that could be modulated by these derivatives include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This could involve the activation of caspases, modulation of Bcl-2 family proteins, and cell cycle arrest.

References

- 1. Buy this compound | 83493-63-4 [smolecule.com]

- 2. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 4. This compound | 83493-63-4 | Benchchem [benchchem.com]

- 5. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines [pubmed.ncbi.nlm.nih.gov]

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol mechanism of action studies

An in-depth analysis of the scientific literature reveals a significant lack of studies directly investigating the mechanism of action of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. This compound is predominantly documented as a chemical intermediate in the synthesis of other pharmacologically active molecules, most notably the antihistamine Fexofenadine.

Due to the absence of research on its specific biological targets and signaling pathways, a detailed technical guide or whitepaper on its core mechanism of action, as requested, cannot be compiled at this time. The public scientific domain does not contain the necessary quantitative data, experimental protocols, or established signaling pathway information that would be required to fulfill the user's request for tables, detailed methodologies, and visual diagrams.

Further research into this specific compound would be necessary to elucidate any potential biological activity and its underlying mechanism of action.

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol literature review

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Introduction

This compound is an organic compound belonging to the class of propan-1-ols and aromatic ethers.[1][2] Structurally, it features a phenyl ring substituted with an ethoxy group, and a 2-methylpropan-1-ol group.[1] This bifunctional nature, containing both a hydroxyl group and an ether linkage, makes it a versatile intermediate in organic synthesis.[3] Its primary significance lies in its role as a key precursor for the synthesis of Etofenprox, a non-ester pyrethroid insecticide known for its high efficacy and broad spectrum of activity.[3][4] Additionally, preliminary research has highlighted its potential in pharmaceuticals due to its observed antibacterial and antioxidant properties.[1][3]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 83493-63-4 | [2][3][5][6] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][5][6] |

| Molecular Weight | 194.27 g/mol | [1][3][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-(4-ETHOXY-PHENYL)-2-METHYL-PROPAN-1-OL, Benzeneethanol, 4-ethoxy-β,β-dimethyl- | [2][5] |

| Appearance | White to light yellow powder/crystal | [2][5] |

| Melting Point | 48 °C | [2][5] |

| Boiling Point | 294.6 ± 23.0 °C (Predicted) | [2] |

| Density | 1.000 ± 0.06 g/cm³ (Predicted) | [2][] |

| pKa | 15.01 ± 0.10 (Predicted) | [2] |

| InChI Key | OZEZBKUHAGFQME-UHFFFAOYSA-N | [3][6] |

Synthesis and Experimental Protocols

The most prominently cited and efficient method for synthesizing this compound is through the reduction of its corresponding ester, 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester.[1][8] This method is valued for its high yield and purity.[1] Alternative routes include multi-step processes starting from phenol, involving Fries rearrangement and subsequent functional group manipulations.[4]

Key Synthesis Route: Reduction of Ethyl Ester

This pathway involves the use of a mixed borohydride/metal salt system in an alcohol solvent.[1] The reaction proceeds with high efficiency at moderately elevated temperatures.[1]

Caption: Workflow for the synthesis via ester reduction.

Detailed Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

The following protocol is based on methodologies described in the literature for the reduction of the ethyl ester precursor.[8]

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

-

Ethanol

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

3 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1 equivalent) in ethanol.[8]

-

To this solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[8]

-

Heat the reaction mixture to a temperature between 30-60 °C. The progress of the reaction can be monitored using Gas Chromatography (GC) until the starting material is consumed.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Carefully add 3 M hydrochloric acid with stirring to quench the reaction.[8]

-

Add water to the mixture and then remove the ethanol under reduced pressure.[8]

-

Extract the aqueous residue with dichloromethane (e.g., three times).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[8]

-

Evaporate the solvent (dichloromethane) to yield the final product, 2-(4-ethoxyphenyl)-2-methylpropanol.[8]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 85-90% | [1][8] |

| Purity | >98% (GC) |[4][6] |

Biological Activity and Applications

This compound is recognized for its role as a synthetic building block and for its intrinsic biological properties.[1][3]

Caption: Key applications and biological activities.

Role as a Chemical Intermediate

The most significant application of this compound is as a crucial intermediate in the industrial synthesis of Etofenprox.[3][4] Etofenprox is a potent insecticide and acaricide used in agriculture and public health.[3][4] The synthesis involves the etherification of this compound with a suitable 3-phenoxybenzyl halide.[3]

Pharmacological Relevance

Preliminary studies have identified noteworthy biological activities, suggesting potential for therapeutic applications.[3]

| Biological Activity | Description | Status | Reference |

| Antibacterial | Exhibits moderate antibacterial properties against unspecified strains. | Preliminary in vitro | [1][3] |

| Antioxidant | Shows significant antioxidant activity. | Preliminary | [1][3] |

| Drug Development | Considered a candidate for the development of new antimicrobial agents. | Exploratory | [1][3] |

Metabolic Fate

In biological systems, this compound has been identified as a metabolite of the insecticide Etofenprox.[3] The metabolism of Etofenprox in organisms like mammals can involve the cleavage of the ether linkage, leading to the formation of this alcohol, although it is typically a minor metabolic product compared to others.[3]

Caption: Formation as a metabolite of Etofenprox.

Spectroscopic Data

Detailed structural elucidation of this compound relies on spectroscopic methods such as NMR and IR. While specific datasets are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.

| Spectroscopy | Predicted Signals and Characteristics |

| ¹H NMR | ~4.0 ppm (q, 2H): -O-CH₂ -CH₃ of ethoxy group.~1.4 ppm (t, 3H): -O-CH₂-CH₃ of ethoxy group.~7.2 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.~6.8 ppm (d, 2H): Aromatic protons meta to the ethoxy group.~3.5 ppm (s, 2H): -C-CH₂ -OH methylene protons.~1.2 ppm (s, 6H): Two equivalent -C(CH₃ )₂ methyl groups.Variable (s, 1H): -OH hydroxyl proton. |

| ¹³C NMR | ~158 ppm: Aromatic carbon attached to the ethoxy group.~130 ppm: Substituted aromatic carbon attached to the propanol group.~128 ppm: Aromatic CH carbons ortho to the ethoxy group.~114 ppm: Aromatic CH carbons meta to the ethoxy group.~70 ppm: -C H₂-OH carbon.~63 ppm: -O-C H₂-CH₃ carbon.~45 ppm: Quaternary -C (CH₃)₂ carbon.~25 ppm: -C(C H₃)₂ carbons.~15 ppm: -O-CH₂-C H₃ carbon. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.~3000-2850 cm⁻¹: C-H stretches from alkyl groups.~1610, 1510 cm⁻¹: C=C stretches from the aromatic ring.~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch from the aryl ether.~1050 cm⁻¹: C-O stretch from the primary alcohol. |

Conclusion

This compound is a compound of significant industrial importance, primarily as a precursor to the insecticide Etofenprox. Its synthesis is well-established, with high-yield reduction methods being favored. Beyond its role in agrochemicals, its inherent antioxidant and antibacterial properties present opportunities for further investigation in medicinal chemistry and drug development. The well-defined chemical structure allows for straightforward characterization using standard spectroscopic techniques, making it a valuable and versatile molecule for researchers in both applied and academic settings.

References

- 1. Buy this compound | 83493-63-4 [smolecule.com]

- 2. 2-(4-Ethoxyphenyl)-2-methylpropanol CAS#: 83493-63-4 [amp.chemicalbook.com]

- 3. This compound | 83493-63-4 | Benchchem [benchchem.com]

- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 5. 2-(4-Ethoxyphenyl)-2-methylpropanol | 83493-63-4 [chemicalbook.com]

- 6. 2-(4-Ethoxyphenyl)-2-methylpropanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is a key intermediate in the synthesis of various organic molecules, including the non-ester pyrethroid insecticide, etofenprox.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an ether linkage, makes it a versatile building block in medicinal chemistry and material science.[2] This document provides a detailed experimental protocol for the synthesis of this compound via the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate. This method is highlighted for its efficiency and high yields.[3][4]

Reaction Principle

The synthesis is based on the reduction of the ester functional group of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate to a primary alcohol. This is achieved using a mixed-metal hydride system, specifically potassium borohydride in the presence of lithium chloride, in an alcohol solvent. The metal salt acts as a Lewis acid to activate the ester carbonyl group towards nucleophilic attack by the hydride.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound via the reduction of its ethyl ester.

| Parameter | Value | Reference |

| Starting Material | 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester | [3][4] |

| Reagents | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | [4] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | 30-85 °C | [3] |

| Reaction Time | 3-8 hours | [4] |

| Yield | 80-90% | [3] |

| Molecular Formula | C₁₂H₁₈O₂ | [3] |

| Molecular Weight | 194.27 g/mol | [3] |

Experimental Protocol

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

-

Ethanol (anhydrous)

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

Hydrochloric acid (3 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[4]

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 3 M hydrochloric acid with stirring to adjust the pH to 7-8 and quench the excess borohydride.[4]

-

Solvent Removal: Add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.[4]

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Pathway:

While the primary protocol details the reduction of an ester, it is noteworthy that this compound can also be synthesized through a multi-step process beginning with phenol. This alternative route involves:

-

Acylation: Acylation of phenol to yield phenyl isobutyrate.

-

Fries Rearrangement: Subjecting phenyl isobutyrate to a Fries rearrangement to produce 4-hydroxyphenyl-α-methylethyl ketone.

-

Ethylation: Ethylation of the phenolic hydroxyl group to give 4-ethoxyphenyl-α-methylethyl ketone.

-

Halogenation and Rearrangement: A series of steps involving halogenation, ketal formation, and rearrangement to form 2-(4-ethoxyphenyl)-2-methylpropanoic acid.

-

Esterification and Reduction: The resulting carboxylic acid is then esterified and reduced as described in the main protocol to yield the final product.[1]

Caption: Multi-step synthesis of this compound from phenol.

References

- 1. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 2. This compound | 83493-63-4 | Benchchem [benchchem.com]

- 3. Buy this compound | 83493-63-4 [smolecule.com]

- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol in Insecticide Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol as a key intermediate in the manufacturing of the pyrethroid ether insecticide, Etofenprox. Detailed protocols for the synthesis of Etofenprox from this intermediate and the subsequent evaluation of its insecticidal efficacy are provided.

Introduction

This compound is a crucial building block in the synthesis of Etofenprox, a broad-spectrum insecticide effective against a wide range of agricultural and public health pests.[1] Etofenprox is distinguished from traditional pyrethroids by the replacement of the ester linkage with an ether linkage, rendering it less susceptible to degradation by esterase enzymes in insects. This structural modification contributes to its enhanced stability and efficacy.

This document outlines the synthetic route from this compound to Etofenprox, provides detailed experimental protocols, and describes methods for evaluating the biological activity of the final insecticidal product.

Synthesis of Etofenprox from this compound

The synthesis of Etofenprox from this compound is a two-step process that proceeds via a Williamson ether synthesis. The first step involves the conversion of the alcohol to a more reactive intermediate, 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane. This intermediate is then coupled with 3-phenoxybenzyl alcohol to form the final product, Etofenprox.

Chemical Reaction Pathway

Caption: Synthetic pathway of Etofenprox.

Quantitative Data for Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Chlorination | This compound, Thionyl chloride | Pyridine (catalytic) | Dichloromethane | 2-4 | 0 to rt | 85-95 | >95 |

| 2. Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, 3-Phenoxybenzyl alcohol | Sodium hydride | DMF | 12-18 | 80-100 | 45-55 | 75-92 |

Experimental Protocols

Protocol for the Synthesis of 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol for the Synthesis of Etofenprox (Williamson Ether Synthesis)

Materials:

-

1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane

-

3-Phenoxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Nitrogen inlet

-

Syringe

-

Water

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, add 3-phenoxybenzyl alcohol and anhydrous DMF.

-

Carefully add sodium hydride portion-wise to the stirred solution at room temperature. Hydrogen gas will evolve.

-

Heat the mixture to 50-60°C and stir for 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture to room temperature.

-

Add a solution of 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane in anhydrous DMF to the reaction mixture dropwise.

-

Heat the reaction mixture to 80-100°C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Etofenprox as a viscous oil.

Mechanism of Action of Etofenprox

Etofenprox, like other pyrethroid insecticides, exerts its toxic effect by targeting the voltage-gated sodium channels in the nervous system of insects.[2][3][4] These channels are crucial for the propagation of nerve impulses.

Signaling Pathway Disruption

Caption: Etofenprox's effect on insect neurons.

Etofenprox binds to the sodium channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in prolonged depolarization of the neuronal membrane. The persistent depolarization disrupts the normal transmission of nerve impulses, leading to hyperexcitation, paralysis, and ultimately the death of the insect.

Protocols for Efficacy Testing of Etofenprox

The following are generalized protocols for determining the insecticidal efficacy of the synthesized Etofenprox. These should be adapted based on the target insect species and specific laboratory conditions.

Determination of Median Lethal Dose (LD₅₀) by Topical Application

Objective: To determine the dose of Etofenprox that is lethal to 50% of the test insect population.

Materials:

-

Synthesized Etofenprox

-

Acetone (analytical grade)

-

Microsyringe or microapplicator

-

Test insects (e.g., houseflies, cockroaches, or other relevant species)

-

Cages or containers for holding insects

-

Food and water for insects

-

CO₂ or chilling plate for anesthetizing insects

Procedure:

-

Prepare a series of dilutions of Etofenprox in acetone to create a range of concentrations.

-

Anesthetize a batch of adult insects using CO₂ or by placing them on a chilling plate.

-

Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each Etofenprox dilution to the dorsal thorax of each insect.

-

A control group should be treated with acetone only.

-

Place the treated insects in holding cages with access to food and water.

-

Record the number of dead and moribund insects at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

-

Use the mortality data to calculate the LD₅₀ value using probit analysis.

Determination of Median Effective Concentration (EC₅₀) by Contact Assay

Objective: To determine the concentration of Etofenprox that causes a 50% response (e.g., mortality, knockdown) in the test insect population.

Materials:

-

Synthesized Etofenprox

-

Acetone (analytical grade)

-

Petri dishes or glass jars

-

Filter paper

-

Test insects (e.g., mosquito larvae, aphids)

-

Pipettes

-

Incubator or controlled environment chamber

Procedure:

-

Prepare a range of concentrations of Etofenprox in acetone.

-

Apply a known volume of each dilution evenly to a filter paper placed in a petri dish and allow the solvent to evaporate completely.

-

A control group should be treated with acetone-treated filter paper.

-

Introduce a known number of test insects into each petri dish.

-

For aquatic insects like mosquito larvae, the Etofenprox dilutions can be added directly to the water.

-

Maintain the petri dishes in an incubator under controlled conditions of temperature, humidity, and light.

-

Record the number of affected insects (e.g., dead, unable to move) at specified time points.

-

Calculate the EC₅₀ value from the concentration-response data using appropriate statistical software.

Conclusion

This compound is a vital precursor in the efficient synthesis of the insecticide Etofenprox. The protocols provided herein offer a framework for the laboratory-scale synthesis and biological evaluation of this important agrochemical. Understanding the synthesis and mechanism of action is critical for the development of new and improved insecticide formulations and for managing insecticide resistance in pest populations.

References

- 1. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, a versatile building block in organic chemistry. The primary focus is on its role as a key intermediate in the synthesis of the non-ester pyrethroid insecticide, Etofenprox. Additionally, a potential application in the synthesis of aminopropanol derivatives is explored, highlighting its utility in medicinal chemistry.

Synthesis of Etofenprox

This compound is a crucial precursor for the industrial synthesis of Etofenprox.[1][2] Etofenprox is a broad-spectrum insecticide known for its high efficacy and low mammalian toxicity.[2][3] The synthesis from this compound is a two-step process involving an initial chlorination followed by an etherification reaction.

Experimental Protocols

Step 1: Synthesis of 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane

This protocol outlines the chlorination of the tertiary alcohol using thionyl chloride.

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Toluene)

-

Nitrogen or Argon gas supply

-

Reaction flask with reflux condenser and stirring apparatus

-

Ice bath

-

-

Procedure:

-

In a dry, nitrogen-flushed reaction flask, dissolve this compound in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and will evolve gas (HCl and SO₂), so ensure adequate ventilation and temperature control.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and carefully quench any remaining thionyl chloride by slowly adding it to ice-cold water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of Etofenprox (Williamson Ether Synthesis)

This protocol describes the etherification of 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane with the sodium salt of m-phenoxybenzyl alcohol.

-

Materials:

-

1-chloro-2-(4-ethoxyphenyl)-2-methylpropane

-

m-Phenoxybenzyl alcohol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., Tetraethylammonium bromide)

-

Nitrogen or Argon gas supply

-

Reaction flask with stirring apparatus

-

-

Procedure:

-

In a dry, nitrogen-flushed reaction flask, prepare sodium m-phenoxybenzyloxide by reacting m-phenoxybenzyl alcohol with sodium hydride or sodium metal in anhydrous DMF.

-

To this solution, add 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane and a catalytic amount of a phase-transfer catalyst.

-

Heat the reaction mixture with stirring to a temperature between 120-140°C for several hours.[4] Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Etofenprox.

-

The crude product can be purified by column chromatography or crystallization.

-

Quantitative Data for Etofenprox Synthesis

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Chlorination | This compound | Thionyl Chloride | Toluene | 35-45 | 2 | ~81 | ~80 (crude) | [4] |

| 2. Etherification | 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, Sodium m-phenoxybenzyloxide | Tetraethylammonium bromide | DMF | 120 | 8 | 45.2 | 77.2 | [4] |

| 2. Etherification (alternative) | 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, Sodium m-phenoxybenzyloxide | Tetraethylammonium bromide | DMF | 140 | 16 | 49.7 | 82.3 | [4] |

Logical Workflow for Etofenprox Synthesis

References

- 1. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 2. 1-ETHOXY-2-METHYLPROPANE synthesis - chemicalbook [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Characterization of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust quality control procedures and ensuring the identity, purity, and stability of this compound.

Compound Identification and Physicochemical Properties

This compound is a white to yellow crystalline powder. Key identifiers and physicochemical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 83493-63-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Melting Point | 48°C | [3] |

| Purity (by GC) | ≥98.0% | [3] |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the active pharmaceutical ingredient (API) and any related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC method is recommended for the routine analysis of this compound. This method provides excellent resolution and sensitivity for the separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Acetonitrile and water (gradient or isocratic elution may be optimized). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 225 nm.

-

Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Data Presentation:

| Compound | Retention Time (min) |

| This compound | To be determined experimentally |

| Potential Impurity 1 | To be determined experimentally |

| Potential Impurity 2 | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile organic impurities and for providing structural confirmation of the main component through its mass fragmentation pattern.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Presentation:

Expected GC Retention Time:

| Compound | Retention Time (min) |

| This compound | To be determined experimentally |

Predicted Mass Fragmentation Pattern:

| m/z | Predicted Fragment | Relative Intensity |

| 194 | [M]⁺ | Low |

| 179 | [M-CH₃]⁺ | Moderate |

| 163 | [M-OCH₂CH₃]⁺ | Moderate |

| 135 | [HOC₆H₄C(CH₃)₂]⁺ | High |

| 107 | [HOC₆H₄CH₂]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Concentration: Approximately 10 mg/mL.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d, J = 8.8 Hz | 2H | Ar-H (ortho to ethoxy) |

| 6.85 | d, J = 8.8 Hz | 2H | Ar-H (meta to ethoxy) |

| 4.02 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |

| 3.60 | s | 2H | -CH₂OH |

| 1.80 | s | 1H | -OH |

| 1.41 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |

| 1.28 | s | 6H | -C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Ar-C (para to ethoxy) |

| 134.0 | Ar-C (ipso to propanol) |

| 128.5 | Ar-CH (ortho to ethoxy) |

| 114.2 | Ar-CH (meta to ethoxy) |

| 70.5 | -CH₂OH |

| 63.5 | -OCH₂CH₃ |

| 40.0 | -C(CH₃)₂ |

| 25.0 | -C(CH₃)₂ |

| 14.8 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: KBr pellet or as a thin film on a salt plate.

-

Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O-C stretch (ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the polymorphic purity of the substance.

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Pan: Aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 200°C.

Data Presentation:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Melting | To be determined experimentally | ~48°C |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Pan: Platinum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 600°C.

Data Presentation:

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

| To be determined experimentally | To be determined experimentally | Main decomposition |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

Caption: General analytical workflow for the characterization of this compound.

Caption: Detailed workflow for chromatographic analysis.

Caption: Workflow for spectroscopic analysis.

References

Application Notes and Protocols for the Purification of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The following methods are described:

-

Recrystallization: A fundamental technique for purifying solid compounds.

-

Silica Gel Column Chromatography: A versatile method for separating compounds based on polarity.

-

Vacuum Distillation: Suitable for purifying high-boiling point liquids.

Introduction

This compound is a tertiary alcohol and an aromatic ether. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. The choice of purification method depends on the nature and quantity of impurities present in the crude product. This document outlines standard procedures that can be adapted and optimized for specific laboratory conditions and purity requirements.

Data Presentation

The following table summarizes typical yields and purities obtained after the initial synthesis and work-up, as well as the expected outcomes from various purification techniques.

| Purification Stage/Technique | Typical Yield (%) | Purity (%) | Analytical Method | Reference |

| Crude Product (Post-synthesis Work-up) | 85-90% | ~85-95% | Gas Chromatography (GC) | [1] |

| Recrystallization | 70-85% | >98% | GC, HPLC | General Knowledge |

| Silica Gel Column Chromatography | 60-80% | >99% | GC, HPLC | General Knowledge |

| Vacuum Distillation | 50-70% | >97% | GC, HPLC | General Knowledge |

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound, starting from the crude product obtained after synthesis.

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is a suitable method for purifying this compound if the crude product is a solid and the impurities have different solubility profiles. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

1.1. Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture, Toluene, or Isopropanol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

1.2. Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of a solvent in which the compound is soluble (like ethyl acetate) and a solvent in which it is less soluble (like hexane) often works well.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

1.3. Expected Outcome:

-

Yield: 70-85%

-

Purity: >98%

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially when dealing with complex mixtures of impurities.

2.1. Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., Hexane/Ethyl Acetate gradient)

-

Chromatography column

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

2.2. Procedure:

-

Eluent Selection: Determine a suitable eluent system using TLC. A good system will show good separation of the desired compound from impurities, with the desired compound having an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Add a layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully add the sample solution to the top of the column.

-

Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

-

-

Elution:

-

Begin eluting with the least polar solvent mixture.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

2.3. Workflow Diagram for Column Chromatography:

Caption: Step-by-step workflow for column chromatography purification.

Protocol 3: Vacuum Distillation

For liquid or low-melting solid this compound, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

3.1. Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump with a pressure gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

3.2. Procedure:

-

Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude product and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Evacuation: Gradually apply vacuum to the system.

-

Heating: Once the desired vacuum is reached, begin heating the distillation flask.

-

Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point under vacuum will be significantly lower than at atmospheric pressure.

-

Termination: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides (if applicable).

-

Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

3.3. Expected Outcome:

-

Yield: 50-70%

-

Purity: >97%

Purity Analysis

The purity of this compound can be assessed using standard analytical techniques:

-

Gas Chromatography (GC): Provides information on the percentage of the main component and the presence of volatile impurities. A patent for the synthesis of this compound indicates purity analysis by GC, with purities of intermediates and the final product ranging from 95% to 97%.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and to detect non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR).

-